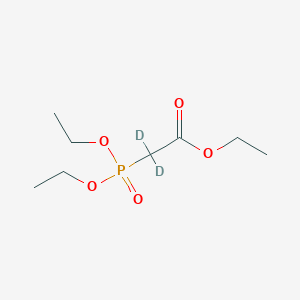
1-Phenylpyrrolidin-3-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of substituted 1-pyrrolines, including those related to 1-phenylpyrrolidin-3-one, has been explored through various methodologies. A notable approach involves the use of N-vinylpyrrolidin-2-one as a 3-aminopropyl carbanion equivalent, enabling the formation of 2-phenyl-1-pyrroline via a series of steps including acylation, addition to CO, and cyclization processes (Sorgi et al., 2003). Another example is the microwave-assisted, chemoselective synthesis of hydroxypyrrolidin2-ones, demonstrating the efficiency of microwave techniques in promoting rapid and eco-friendly reactions (Azmy et al., 2018).
Molecular Structure Analysis
The molecular structure of 1-phenylpyrrolidin-3-one derivatives has been elucidated through various spectroscopic techniques, including NMR and mass spectrometry, revealing detailed insights into their chemical framework. For instance, the crystallographic and spectroscopic characterization of novel antitumor and antimicrobial hydroxypyrrolidin-2-ones provided a comprehensive understanding of their molecular geometry, optimized using density functional theory calculations (Azmy et al., 2021).
Chemical Reactions and Properties
1-Phenylpyrrolidin-3-one and its derivatives participate in a variety of chemical reactions, demonstrating a wide range of reactivities. For example, the synthesis of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides through a parallel solution-phase approach showcases the compound's versatility in forming complex molecular architectures (Črček et al., 2012).
Physical Properties Analysis
The physical properties of 1-phenylpyrrolidin-3-one derivatives, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. The one-pot green synthesis of spiropyrrolidin-4-ones highlighted the influence of reaction conditions on the yield and purity of the final products, indicating the significance of solvent choice and reaction parameters (Sharma & Jain, 2011).
Chemical Properties Analysis
The chemical properties of 1-phenylpyrrolidin-3-one derivatives, such as reactivity towards nucleophiles and electrophiles, redox behavior, and stability under various conditions, are essential for their application in synthetic chemistry. Investigations into the phosphine-mediated synthesis of polyfunctionalized 1-aminopyrroles from arylglyoxals, phenylhydrazine, and acetylene diesters reveal the compound's reactivity and potential in constructing nitrogen-containing heterocycles (Poorand et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-10-6-7-11(8-10)9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZAZJLKSXIJOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560978 | |
| Record name | 1-Phenylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpyrrolidin-3-one | |
CAS RN |
128120-02-5 | |
| Record name | 1-Phenylpyrrolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpyrrolidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2a,4a,6a,8a-Decahydrotetraazacyclopent[fg]acenaphthylene](/img/structure/B31646.png)



![3-Chloro-6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene](/img/structure/B31653.png)



